Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
Description
Molecular Structure and Isomeric Configuration Analysis
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate (CAS 6002-83-1) is a hydrazine-derived compound with the molecular formula C₁₇H₁₈N₂O₄ and a molecular weight of 314.34 g/mol . Its IUPAC name, 1,2-dibenzyl-1-methylhydrazine-1,2-dicarboxylate , reflects its structural features: a methyl group at the N1 position and two benzyl ester groups at the N1 and N2 positions.
The compound’s SMILES notation (CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2) and InChIKey (XKOYHHVVJGYROX-UHFFFAOYSA-N) confirm the connectivity. The absence of stereocenters or double bonds limits its capacity for geometric or optical isomerism. However, restricted rotation around the N–N bond may lead to rotamers , as observed in related hydrazine derivatives. Computational models suggest a planar hydrazine core with benzyl groups oriented at dihedral angles of 7–12° relative to the central plane.
| Structural Parameter | Value |
|---|---|
| Molecular formula | C₁₇H₁₈N₂O₄ |
| Molecular weight | 314.34 g/mol |
| Hybridization of N atoms | sp³ |
| Bond length (N–N) | ~1.45 Å (calculated) |
Properties
IUPAC Name |
benzyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-19(17(21)23-13-15-10-6-3-7-11-15)18-16(20)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYHHVVJGYROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292299 | |
| Record name | Dibenzyl 1-methylhydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-83-1 | |
| Record name | 6002-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6002-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzyl 1-methylhydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZYL 1-METHYL-1,2-HYDRAZINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthetic Approach
- Starting Materials: Hydrazine or methylhydrazine derivatives and benzyl alcohol or benzyl esters.
- Reaction Type: Nucleophilic substitution and esterification reactions under inert atmosphere to avoid oxidation.
- Catalysts: Acidic or basic catalysts may be used to facilitate ester formation.
- Reaction Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at moderate temperatures to control reaction rates.
Industrial Scale Considerations
- Use of high-purity reagents and solvents.
- Large-scale reactors with precise temperature and pressure control.
- Purification steps such as recrystallization or chromatography to achieve high purity.
- Quality control to verify molecular structure and purity (e.g., NMR, IR, HPLC).
Detailed Preparation Methodology
While direct literature on the exact preparation of Dibenzyl 1-methylhydrazine-1,2-dicarboxylate is limited, related hydrazine derivatives and methylhydrazine compounds provide insight into effective preparation strategies.
Methylhydrazine Preparation as a Key Intermediate
Methylhydrazine, a critical precursor, is prepared industrially via methylation of hydrazine hydrochloride with methanol in the presence of hydrazine salts as catalysts. A patented process describes this method in detail:
| Step | Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Mix hydrazine hydrochloride, methanol, water, and hydrazine sulfate catalyst in a reaction vessel. | 50–100 °C, 1–4 h, 0.3–0.5 MPa pressure | Methylhydrazine hydrochloride formed |
| 2 | Cool reaction mixture, separate catalyst and unreacted hydrazine hydrochloride by filtration. | Room temperature | Catalyst is recycled |
| 3 | Distill filtrate to remove methanol, then neutralize and purify methylhydrazine. | Distillation and rectification | 40% methylhydrazine solution obtained with ~80% yield |
This process is notable for its mild conditions, catalyst recyclability, and high selectivity, minimizing overalkylation byproducts.
Formation of this compound
- The methylhydrazine intermediate reacts with dibenzyl dicarboxylate or benzyl chloroformate derivatives to form the target compound.
- The reaction involves nucleophilic attack by the methylhydrazine nitrogen on the carbonyl carbon of the benzyl ester groups.
- Controlled stoichiometry and temperature prevent side reactions such as over-alkylation or polymerization.
- The reaction is typically carried out in an inert atmosphere to avoid oxidation of the hydrazine moiety.
Reaction Types and Reagents
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Methylation (to form methylhydrazine) | Methanol, hydrazine hydrochloride, hydrazine sulfate catalyst | 50–100 °C, 1–4 h | High selectivity, catalyst recyclable |
| Esterification / Substitution | Dibenzyl dicarboxylate or benzyl chloroformate, methylhydrazine | Inert atmosphere, moderate temperature | Forms this compound |
| Purification | Recrystallization solvents, chromatography | Ambient to mild heating | Ensures high purity |
Research Findings and Optimization
- The presence of the methyl group on the hydrazine nitrogen influences the reactivity and selectivity of the esterification step, requiring optimized reaction times and temperatures.
- Catalyst choice and loading in methylation significantly affect yield and byproduct formation.
- Industrial processes favor hydrazine sulfate as a catalyst due to its lower corrosiveness and ease of recovery.
- Reaction pressure is maintained at moderate levels (0.3–0.5 MPa) to optimize methylation without compromising equipment integrity.
- The purification of the final compound often involves recrystallization from suitable solvents to achieve pharmaceutical-grade purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Value | Remarks |
|---|---|---|
| Methylation temperature | 50–100 °C | Controlled to avoid side reactions |
| Reaction time | 1–4 hours | Depends on scale and catalyst loading |
| Pressure | 0.3–0.5 MPa | Moderate, ensures reaction efficiency |
| Catalyst | Hydrazine sulfate (5–20% molar relative to hydrazine hydrochloride) | Recyclable, less corrosive |
| Methanol to hydrazine hydrochloride molar ratio | 2–6 | Ensures complete methylation |
| Purification | Recrystallization, distillation | Removes unreacted materials and byproducts |
Scientific Research Applications
Chemistry
DBMH serves as a versatile reagent in organic synthesis, acting as a precursor for more complex molecules. Its ability to participate in multiple chemical reactions, such as condensation with aldehydes or ketones to form hydrazones, highlights its utility in synthetic chemistry.
Biology
Research has indicated that DBMH interacts with various biomolecules, making it a candidate for studying enzyme interactions and metabolic pathways. Its potential biological activities include:
- Enzyme Inhibition : Studies suggest that DBMH can inhibit urease and HIV-1 integrase, showcasing its potential as a multi-target inhibitor .
- Antimicrobial Activity : The compound has demonstrated the ability to complex with metal ions (e.g., cobalt, nickel), which may enhance its antimicrobial properties .
Medicine
DBMH is investigated for its therapeutic properties, particularly in drug synthesis. Its role as an intermediate in the production of pharmaceuticals makes it valuable in medicinal chemistry. For example:
- HIV Research : Molecular modeling studies have shown that DBMH can bind effectively to HIV integrase, providing a foundation for developing new antiviral agents .
Industry
In industrial applications, DBMH is utilized in the production of specialty chemicals and materials. Its unique structure allows for diverse chemical transformations that are advantageous in manufacturing processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of dibenzyl 1-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydrazine Core
(a) Anti-9 and Syn-9 Derivatives
- Structure : Dibenzyl 1-((2R,3S)-4-((tert-butyldiphenylsilyl)oxy)-1-hydroxy-3-methylbutan-2-yl)hydrazine-1,2-dicarboxylate (anti-9) vs. syn-8.
- Synthesis : Prepared using (R)-proline (anti-9, 80% purity) and (S)-proline (syn-9, 85% purity) via α-amination or acylation.
- Key Data :
(b) Sulfonyl-Substituted Derivatives
- Examples :
- Impact : Sulfonyl groups enhance electrophilicity, making these derivatives reactive intermediates for nucleophilic substitutions.
(c) Cyclohexyl and Aryl Derivatives
- Dibenzyl 1-cyclohexylhydrazine-1,2-dicarboxylate (23) :
- Biaryl Diamine Derivatives (e.g., 3i, 3j) :
Ester Group Modifications
(a) Dibenzyl vs. Diisopropyl Esters
- Dibenzyl 1-(tetrahydrofuran-2-yl)hydrazine-1,2-dicarboxylate (5d) :
- Diisopropyl Hydrazine-1,2-dicarboxylate :
(b) Azodicarboxylate Analogs
- Dibenzyl Azodicarboxylate (DBAD): Azo group replaces hydrazine; yellow crystalline solid (CAS 2449-05-0). Applications: Mitsunobu reactions, hydrogenation catalysts .
Biological Activity
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate (DBM-Hydrazine) is a compound that has gained attention in medicinal and organic chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DBM-Hydrazine is characterized by the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of approximately 314.34 g/mol. The compound features a hydrazine moiety with two benzyl groups and two carboxylate functionalities, which contribute to its reactivity and potential therapeutic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol |
| Functional Groups | Benzyl, Carboxylate, Hydrazine |
| Solubility | Varies with solvent |
Biological Activity
Research indicates that DBM-Hydrazine exhibits several biological activities, although detailed mechanisms are not fully elucidated. Some noted activities include:
The exact mechanism of action for DBM-Hydrazine remains to be fully characterized. However, it is hypothesized that the compound may exert its effects through:
- Electrophilic Attack : The presence of the hydrazine moiety may allow for electrophilic interactions with nucleophiles in biological systems.
- Receptor Binding : DBM-Hydrazine could bind to specific receptors or enzymes, altering their activity and influencing metabolic pathways .
Case Studies
- Cytotoxicity Against Tumor Cells : A study evaluated the cytotoxic effects of DBM-Hydrazine on human tumor cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that DBM-Hydrazine could inhibit specific enzymes implicated in cancer metabolism. This inhibition was dose-dependent and highlighted the compound's potential therapeutic relevance.
Synthesis and Characterization
DBM-Hydrazine can be synthesized through various methods involving hydrazines and dicarboxylic acids. Its synthesis typically follows these steps:
- Preparation of Hydrazine Derivative : Reacting benzylhydrazine with appropriate dicarboxylic acid derivatives.
- Purification : The product is purified using column chromatography to yield pure this compound.
Summary of Findings
- Potential Therapeutic Applications : Ongoing research is exploring the use of DBM-Hydrazine as a scaffold for developing new therapeutic agents.
- Environmental Considerations : The compound has been classified as an irritant and poses environmental hazards, necessitating careful handling in laboratory settings.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Dibenzyl 1-methylhydrazine-1,2-dicarboxylate and its derivatives?
- Methodological Answer : Synthesis typically involves palladium-catalyzed hydrogenation (e.g., Pd/C in ethanol under H₂) for deprotection , Boc-protection strategies using Boc-anhydride , and organocatalytic routes (e.g., (R)- or (S)-proline-mediated α-amination reactions) . Purification often utilizes column chromatography (silica gel, PE/EtOAc gradients) . Key intermediates are characterized via NMR and HRMS to confirm regiochemistry and purity .
Q. How is enantiomeric purity assessed for hydrazine dicarboxylate derivatives?
- Methodological Answer : Chiral HPLC with Daicel Chiralpak columns (e.g., IB or IC) and hexane/IPA mobile phases is standard. Retention times (e.g., tR = 5.0 min for major enantiomers) and peak integration quantify enantiomeric excess (e.g., 95:5 er) . Diastereomeric ratios (dr) are determined via ¹H NMR signal integration (e.g., multiplets at 5.92 vs. 5.81 ppm) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : High-temperature (70°C) acetonitrile-d₃ resolves rotameric splitting and coupling constants (e.g., J = 10.4 Hz for cyclopentene protons) .
- HRMS (ESI/Q-TOF) : Validates molecular weight with precision (±0.001 Da) .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in hydrazine dicarboxylate synthesis?
- Methodological Answer : Catalytic systems like (R)-proline (anti-9, 1:13 dr) or (S)-proline (syn-9, 85% purity) induce stereochemical control via hydrogen-bonding networks . Solvent polarity and temperature (e.g., 70°C in NMR studies) stabilize transition states, while chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) enhance steric guidance . Post-synthetic analysis via X-ray crystallography or NOESY NMR validates configurations .
Q. What strategies resolve discrepancies between experimental and computational stereochemical models?
- Methodological Answer : Compare experimental optical rotation ([α]D²⁵ values, e.g., +58.8° in CH₂Cl₂ ) with DFT-calculated electronic circular dichroism (ECD) spectra. Discrepancies in dihedral angles or rotamer populations are addressed by variable-temperature NMR to probe dynamic effects . HRMS isotopic patterns further confirm molecular integrity .
Q. How do substituents on the hydrazine backbone influence catalytic activity in enantioselective reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro in 6c ) increase electrophilicity, enhancing reactivity in organocatalytic cycles. Steric bulk (e.g., tert-butyl in 3i ) improves enantioselectivity by restricting rotational freedom. Kinetic studies (e.g., time-dependent ee measurements) and Hammett plots correlate substituent effects with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
